molecular formula C18H17NO6 B3037259 3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid CAS No. 477849-02-8

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid

Cat. No. B3037259
CAS RN: 477849-02-8
M. Wt: 343.3 g/mol
InChI Key: BVOXWAQFSMYEDZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid, also known as 3-BDP, is a versatile and widely used organic compound. It is a derivative of benzodioxole and belongs to the family of benzodioxole derivatives. 3-BDP has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. It is used as a reagent in the synthesis of various compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 3-(Aminothiocarbonylthio)propanoic acids, closely related to the target compound, are intermediates in the synthesis of biologically active 2-thioxo-1,3-thiazan-4-ones. Anhydrous solvents like benzene and dioxane can shorten the synthesis stages of similar compounds (Orlinskii, 1996).
  • Fluorescence Derivatisation : Derivatives of amino acids including 3-(Naphthalen-1-ylamino)propanoic acid, a similar compound, can be used for fluorescence derivatisation in biological assays due to their strong fluorescence properties (Frade et al., 2007).

Molecular and Structural Analysis

  • Supramolecular Structures : Studies have explored the supramolecular structures of compounds like 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which show significant hydrogen bonding and pi-pi stacking, relevant to the structural analysis of related compounds (Low et al., 2002).
  • Polarized Molecular-Electronic Structures : Similar compounds exhibit polarized molecular-electronic structures and form hydrogen-bonded chains, offering insights into the behavior of the target compound in various states (Low et al., 2004).

Pharmaceutical and Biochemical Applications

  • DNA Binding and Antiproliferative Activity : The study of alanine-based amino acids with substituted triazolyl-thione groups, similar to the target compound, shows potential for binding RNA biomedical targets and synthesizing platinum complexes with dual action in anticancer therapies (Riccardi et al., 2019).
  • Labeling for Metabolic Studies : Similar compounds have been labeled with carbon-14 for use in mammalian metabolic studies, indicating potential applications for the target compound in metabolic research (Kurosawa & Nishioka, 1996).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c20-17(21)9-14(13-6-7-15-16(8-13)25-11-24-15)19-18(22)23-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXWAQFSMYEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158361
Record name β-[[(Phenylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid

CAS RN

477849-02-8
Record name β-[[(Phenylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477849-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(Phenylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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